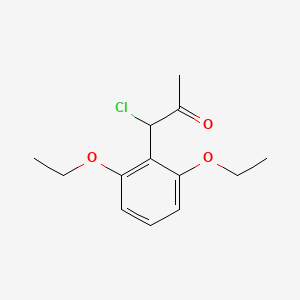

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C13H17ClO3 |

|---|---|

Molecular Weight |

256.72 g/mol |

IUPAC Name |

1-chloro-1-(2,6-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H17ClO3/c1-4-16-10-7-6-8-11(17-5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

YXTBTNSVZUTBEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one typically involves two main steps:

Step 1: Formation of the substituted aryl ketone backbone

This is usually achieved via acylation or condensation reactions involving 2,6-diethoxy-substituted aromatic precursors.Step 2: Introduction of the chloro substituent at the α-position to the ketone

The α-chlorination of the arylpropanone is commonly performed using chlorinating agents under controlled conditions.

Specific Preparation Routes

Lithiation and Chlorination of 2,6-Diethoxybenzene Derivatives

A relevant precedent is found in the preparation of chlorinated aryl ketones via lithiation of dimethoxybenzene derivatives followed by chlorination, as described in a European patent (EP0067342A1). Although this patent specifically addresses 2-chloro-1,3-dimethoxybenzene, the methodology is adaptable to 2,6-diethoxyphenyl systems.

Treatment of 1,3-dimethoxybenzene (analogous to 2,6-diethoxybenzene) with n-butyllithium in an ether solvent at low temperature (around -70°C to 0°C) to generate the aryllithium intermediate.

Subsequent reaction with a chlorinating agent such as N-chlorosuccinimide (NCS) , hexachloroethane , or hexa-chloropropan-2-one to introduce the chlorine atom selectively at the desired position.

Work-up involving aqueous quenching, organic extraction, drying, and recrystallization to isolate the chlorinated product in yields typically around 70%.

This method offers a technically simple, efficient, and relatively inexpensive route to chlorinated aryl derivatives with high regioselectivity.

α-Chlorination of 2,6-Diethoxyphenylpropan-2-one

An alternative approach involves first synthesizing 1-(2,6-diethoxyphenyl)propan-2-one via Friedel-Crafts acylation or related methods, followed by α-chlorination of the ketone.

The ketone can be chlorinated at the α-position using reagents such as chlorine gas , N-chlorosuccinimide , or thionyl chloride under acidic or neutral conditions.

Reaction conditions typically require controlled temperatures (0–25°C) to avoid over-chlorination or decomposition.

Purification is achieved by crystallization or chromatography.

This approach is common for preparing α-chloroketones and allows for precise control over chlorination site and degree.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Diethyl ether, tetrahydrofuran (THF) | Ether solvents stabilize aryllithium intermediates |

| Temperature | -70°C to room temperature | Low temperature prevents side reactions |

| Chlorinating Agent | N-chlorosuccinimide, hexachloroethane | NCS preferred for selectivity |

| Reaction Time | 1–16 hours | Longer times favor complete lithiation |

| Work-up | Aqueous quench, extraction, drying | Use of anhydrous MgSO4 or K2CO3 for drying |

| Yield | 65–75% | Dependent on purity of starting materials |

Representative Reaction Scheme

$$

\text{2,6-Diethoxybenzene} \xrightarrow[\text{n-BuLi}]{-70^\circ C} \text{2,6-Diethoxyphenyl-lithium} \xrightarrow[\text{NCS}]{0^\circ C \to RT} \text{this compound}

$$

Research Outcomes and Data

Yield and Purity

Analytical Characterization

-

- ^1H NMR shows characteristic aromatic protons shifted due to diethoxy substitution and the α-chloroketone methine proton.

- ^13C NMR confirms the carbonyl carbon near 200 ppm and the chlorinated α-carbon shifted downfield.

-

- Molecular ion peak consistent with the molecular weight of C13H17ClO3.

-

- Strong carbonyl stretch near 1700 cm⁻¹ indicative of ketone functionality.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents such as ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

Nucleophilic Substitution: Corresponding substituted products like amines, ethers, or thioethers.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules, influencing its overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The following table summarizes key structural and molecular differences between 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one and its analogs:

*Estimated based on substituent contributions (see Notes).

Substituent Effects:

- Steric Effects : The 2,6-diethoxy substitution creates significant steric hindrance, likely reducing reaction rates in nucleophilic attacks compared to less bulky analogs (e.g., 4-fluoro derivative).

Reactivity Comparison:

- The chloro-ketone moiety in all compounds is reactive toward nucleophiles (e.g., amines, alcohols), but steric hindrance in the 2,6-diethoxy derivative may slow such reactions compared to less substituted analogs.

- Ethoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to fluorine-substituted analogs, which are more lipophilic.

Physical and Crystalline Properties

- This contrasts with fluoro analogs, where weaker C-F···H interactions dominate.

- Melting/Boiling Points : Data are scarce, but the 4-fluoro analog is a liquid at room temperature, whereas bulkier derivatives (e.g., 2,6-diethoxy) are expected to have higher melting points due to increased molecular weight and intermolecular interactions.

Biological Activity

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways. The synthesis typically involves the chlorination of 1-(2,6-diethoxyphenyl)propan-2-one using chlorinating agents under controlled conditions. The following table summarizes key synthetic routes:

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Chlorine gas | Room temperature | 85% |

| Route 2 | SOCl₂ | Reflux | 90% |

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This suggests a potential role in cancer therapy.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound:

- Control Group : No treatment

- Treatment Groups : 5 µM, 10 µM, 25 µM, and 50 µM

Results indicated increased apoptosis at higher concentrations, as measured by flow cytometry.

The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has good oral bioavailability and a half-life suitable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one, and how should data be interpreted?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm the substitution pattern of the aromatic ring and the presence of the ethoxy and chloro groups. For example, in similar compounds, aromatic protons in the 2,6-positions show distinct splitting patterns due to diethoxy substitution .

-

Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm and ether (C-O-C) stretches at 1100–1250 cm .

-

X-ray Diffraction (XRD) : Resolve the crystal structure to confirm molecular geometry. SHELXL (from the SHELX suite) is widely used for refinement, ensuring accurate bond lengths and angles .

Table 1: Example Spectroscopic Data for Analogous Compounds

Q. How can the crystal structure of this compound be determined using the SHELX software suite?

- Methodological Answer :

- Data Collection : Collect high-resolution single-crystal XRD data. Ensure completeness > 95% for accurate refinement.

- Structure Solution : Use SHELXD for phase problem resolution via direct methods. For challenging cases (e.g., twinning), SHELXE enables experimental phasing .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Validate using R-factors (R < 0.05 for high-quality data) .

- Validation : Check for geometric outliers (e.g., bond lengths deviating > 3σ) using CCDC validation tools .

Advanced Research Questions

Q. How can discrepancies between NMR and XRD data be resolved, particularly for confirming substituent positions?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived dihedral angles with XRD torsion angles. For example, in (2E)-enone derivatives, the C=C-C=O torsion angle (near 0° or 180°) should align with -coupling constants in NMR .

- Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to identify intermolecular interactions influencing packing. Discrepancies may arise if hydrogen bonding distorts the solution-phase conformation .

- DFT Calculations : Optimize the molecular geometry computationally (e.g., Gaussian 09) and compare with experimental data. For example, deviations > 0.05 Å in bond lengths suggest experimental artifacts or solvent effects .

Q. What strategies are effective for synthesizing high-purity this compound, and how are impurities controlled?

- Methodological Answer :

-

Synthetic Route : Adapt the Claisen-Schmidt condensation (used for analogous propanones): React 2,6-diethoxyacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) .

-

Impurity Profiling : Use HPLC-MS to detect common byproducts (e.g., diethoxy-phenyl ketones or unreacted precursors). Reference standards like 1-(2,6-Dimethylphenoxy)propan-2-one can aid identification .

-

Crystallization Optimization : Employ gradient cooling in ethanol/water mixtures to exclude non-polar impurities. Monitor purity via melting point consistency (±1°C) .

Table 2: Common Impurities in Propanone Derivatives

Impurity Type Detection Method Mitigation Strategy Unreacted acetophenone GC-MS (retention time ~8 min) Reductive quenching of excess reagent Chlorinated side products HPLC (UV-Vis at 254 nm) Adjust stoichiometry of Cl sources

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- QSPR Modeling : Use software like CC-DPS to correlate molecular descriptors (e.g., Hammett σ constants for ethoxy groups) with stability. Predict hydrolysis rates in acidic/basic media .

- DFT-Based Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the carbonyl carbon’s LUMO energy indicates susceptibility to nucleophilic attack .

- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to optimize reaction solvents. Polar aprotic solvents (e.g., DMF) often stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.